molecular formula C17H16O5 B15342535 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione

Cat. No.: B15342535
M. Wt: 300.30 g/mol
InChI Key: PZXJQFFXJFXQCP-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione is an organic compound with a complex structure that includes both hydroxy and methoxymethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the reaction of a hydroxyphenyl compound with a methoxymethoxy reagent under controlled conditions to introduce the methoxymethoxy groups. This is followed by a series of condensation reactions to form the final dione structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the compound in its desired form. The use of advanced analytical techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
  • 2’,4’-Bis(methoxymethoxy)-6’-hydroxyacetophenone

Uniqueness

1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione

InChI

InChI=1S/C17H16O5/c1-21-11-22-13-7-8-14(16(19)9-13)17(20)10-15(18)12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3

InChI Key

PZXJQFFXJFXQCP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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